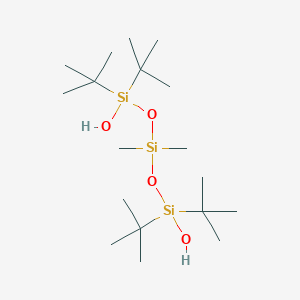![molecular formula C6H12ClN3O2S B14355543 N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea CAS No. 96413-08-0](/img/structure/B14355543.png)
N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a chloroethyl group, a methylsulfanyl group, and a nitrosourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(methylsulfanyl)ethylamine in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea group. The general reaction scheme is as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with 2-(methylsulfanyl)ethylamine in the presence of a base to form the intermediate.
Step 2: The intermediate is then treated with sodium nitrite under acidic conditions to form N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea has several scientific research applications:
Biology: Studied for its potential as a DNA-alkylating agent, which can be useful in genetic research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2-Chloroethyl)-N-nitrosourea: Lacks the methylsulfanyl group.
N’-(2-Bromoethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea: Contains a bromoethyl group instead of a chloroethyl group.
N’-(2-Chloroethyl)-N-[2-(ethylsulfanyl)ethyl]-N-nitrosourea: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is unique due to the presence of both the chloroethyl and methylsulfanyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
96413-08-0 |
|---|---|
Molekularformel |
C6H12ClN3O2S |
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-(2-methylsulfanylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2S/c1-13-5-4-10(9-12)6(11)8-3-2-7/h2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
FCLOEQALNRWQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCN(C(=O)NCCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
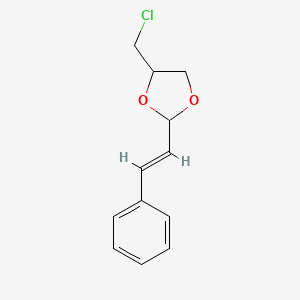

![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
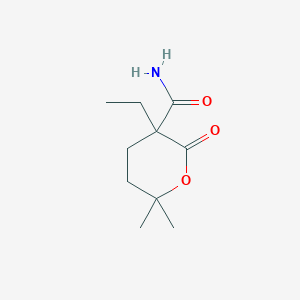
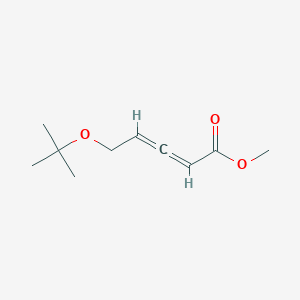
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)


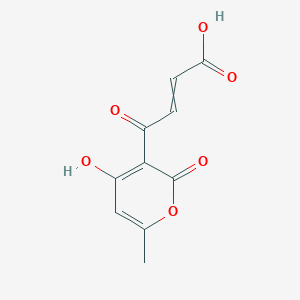
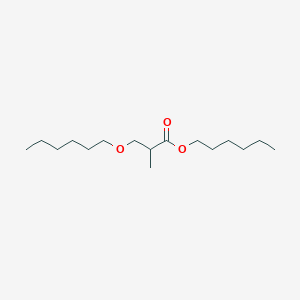

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
